R 28935

Descripción

Propiedades

Número CAS |

55806-43-4 |

|---|---|

Fórmula molecular |

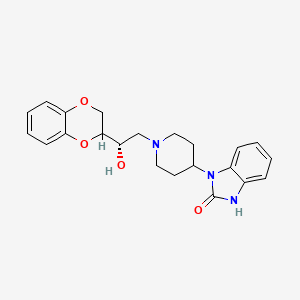

C22H25N3O4 |

Peso molecular |

395.5 g/mol |

Nombre IUPAC |

3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C22H25N3O4/c26-18(21-14-28-19-7-3-4-8-20(19)29-21)13-24-11-9-15(10-12-24)25-17-6-2-1-5-16(17)23-22(25)27/h1-8,15,18,21,26H,9-14H2,(H,23,27)/t18-,21?/m0/s1 |

Clave InChI |

ZBPOBVZNVTZLGP-YMXDCFFPSA-N |

SMILES isomérico |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C[C@@H](C4COC5=CC=CC=C5O4)O |

SMILES canónico |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC(C4COC5=CC=CC=C5O4)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

R 28935 R 28935, (R*,R*)-isomer R 29814 R-28935 R-29814 |

Origen del producto |

United States |

Foundational & Exploratory

R-28935: A Technical Guide on a Centrally Acting Antihypertensive Agent

Disclaimers: Information on R-28935 in the public domain is exceedingly scarce, primarily originating from a single study published in 1975. This guide synthesizes the available data and provides a hypothesized mechanism of action based on its chemical structure. The experimental protocols are reconstructions of plausible methods from the era, not verbatim descriptions from the original study.

Executive Summary

R-28935 is a centrally acting antihypertensive agent first described in the mid-1970s. As an analogue of the antipsychotic drug pimozide (B1677891), its primary reported effect is the reduction of blood pressure through a mechanism independent of central alpha-adrenoreceptors. Research into this compound appears to have been limited, and as such, a comprehensive understanding of its molecular target and signaling pathways has not been fully elucidated. This document summarizes the foundational study, proposes a likely mechanism of action based on its lineage, and presents reconstructed experimental designs for key cited experiments.

Core Pharmacological Profile

Known Effects and Chemical Properties

R-28935 has been identified as a centrally acting agent that induces hypotension. The seminal study on this compound demonstrated a marked fall in blood pressure in conscious renal hypertensive cats following intraventricular administration. A key negative finding from this research is that the hypotensive action is not antagonized by alpha-adrenoreceptor blocking agents, distinguishing it from other centrally acting antihypertensives of that period, like clonidine.

Table 1: Chemical and Pharmacological Properties of R-28935

| Property | Value / Description | Source |

| IUPAC Name | 3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one | PubChem CID 93307 |

| Molecular Formula | C22H25N3O4 | PubChem CID 93307 |

| Compound Class | Benzimidazole, Piperidine | 1975 Finch Study |

| Known Action | Centrally Acting Antihypertensive | 1975 Finch Study |

| Reported Efficacy | 25 µg (i.c.v.) produced a marked fall in blood pressure in conscious renal hypertensive cats. | 1975 Finch Study |

| Alpha-Adrenoreceptor Activity | Hypotensive effect not antagonized by tolazoline (B1682396) or phentolamine (B1677648). | 1975 Finch Study |

| Peripheral Action | No modification of basal perfusion pressures or vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine in perfused artery preparations. | 1975 Finch Study |

Hypothesized Mechanism of Action

Given that R-28935 is an analogue of pimozide, it is highly probable that its mechanism of action involves the antagonism of dopamine (B1211576) and/or serotonin (B10506) receptors in the central nervous system. Pimozide is a known antagonist of D2, D3, and D4 dopamine receptors, as well as the 5-HT7 serotonin receptor. Blockade of these receptors in brain regions responsible for cardiovascular control could lead to a reduction in sympathetic outflow, resulting in decreased blood pressure. This remains a hypothesis in the absence of direct binding studies for R-28935.

Figure 1. Hypothesized signaling pathway for R-28935's antihypertensive effect.

Reconstructed Experimental Protocols

The following protocols are detailed reconstructions based on the limited information in the 1975 publication and standard practices of the time.

In Vivo Antihypertensive Effect in a Feline Model

Objective: To determine the effect of intraventricularly administered R-28935 on the blood pressure of conscious renal hypertensive cats.

Methodology:

-

Animal Model: Adult cats are made hypertensive using the renal hypertension model (e.g., cellophane wrap of a kidney).

-

Surgical Preparation:

-

Under general anesthesia, a chronic indwelling cannula is stereotaxically implanted into a lateral cerebral ventricle.

-

A catheter is implanted into the carotid artery or femoral artery for direct blood pressure measurement. The catheter is exteriorized at the back of the neck.

-

Animals are allowed to recover fully from surgery.

-

-

Experimental Procedure:

-

The conscious, unrestrained cat is placed in a quiet environment.

-

The arterial catheter is connected to a pressure transducer to record baseline blood pressure and heart rate.

-

R-28935 (25 µg, dissolved in a suitable vehicle) is administered as a single bolus injection through the intraventricular cannula (i.c.v.).

-

Control animals receive an equivalent volume of the vehicle.

-

Blood pressure and heart rate are continuously monitored for several hours post-injection.

-

-

Antagonism Study:

-

In a separate cohort of animals, an alpha-adrenoreceptor antagonist (e.g., tolazoline 200 µg or phentolamine 200 µg) is administered i.c.v. prior to the administration of R-28935.

-

Blood pressure is monitored to determine if the hypotensive effect of R-28935 is blocked.

-

Figure 2. Reconstructed workflow for the in vivo antihypertensive experiment.

Conclusion and Future Directions

The available evidence, though dated, indicates that R-28935 is a centrally acting antihypertensive agent with a mechanism of action distinct from the alpha-adrenergic agonists. Its structural similarity to pimozide strongly suggests that its effects may be mediated through dopamine receptor antagonism. However, without modern pharmacological studies, this remains speculative.

For a more complete understanding of R-28935, the following research would be necessary:

-

Receptor Binding Assays: To determine the binding affinity of R-28935 for a panel of neurotransmitter receptors, particularly dopamine and serotonin receptor subtypes.

-

In Vitro Functional Assays: To characterize R-28935 as an agonist, antagonist, or inverse agonist at its target receptor(s).

-

Modern In Vivo Studies: To confirm its antihypertensive effects and investigate potential side effects in rodent models.

-

Electrophysiological Studies: To examine the effect of R-28935 on neuronal firing in brain regions associated with cardiovascular regulation.

Until such studies are performed, R-28935 remains a pharmacological curiosity with a partially defined but intriguing mechanism of action.

An In-Depth Technical Guide to the Pharmacological Profile of R 28935

This technical guide provides a comprehensive overview of the pharmacological profile of R 28935, a centrally acting antihypertensive agent. The information is synthesized from preclinical studies conducted in the mid-1970s. This document is intended for researchers, scientists, and drug development professionals, presenting the available data on its mechanism of action, hemodynamic effects, and comparative pharmacology.

Introduction

This compound, with the chemical name erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone, is an analogue of the antipsychotic drug pimozide.[1] It was investigated for its potential as an antihypertensive agent.[1][2] The primary characteristic of this compound is its central mechanism of action, which notably does not involve the alpha-adrenergic receptor system, distinguishing it from many other centrally acting antihypertensives of its time.[1]

Mechanism of Action

The hypotensive effect of this compound is initiated within the central nervous system. Studies involving intraventricular (i.c.v.) administration in conscious renal hypertensive cats demonstrated a marked fall in blood pressure, indicating a central site of action.[1]

A key feature of this compound's pharmacological profile is its independence from central alpha-adrenoreceptors. This was established in experiments where the hypotensive effect of this compound was not antagonized by the central administration of alpha-adrenoreceptor blocking agents like tolazoline (B1682396) and phentolamine (B1677648).[1] In contrast, these antagonists did block the hypotensive effects of clonidine (B47849) and alpha-methyl-dopa, which were used as positive controls.[1]

Furthermore, this compound does not exhibit peripheral sympathomimetic actions. In vitro studies on perfused artery preparations showed that it did not alter basal perfusion pressures or the vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine.[1] This suggests that its vasodilatory effects are mediated centrally, leading to a decrease in sympathetic outflow, rather than through direct action on peripheral blood vessels.

Hemodynamic Effects

The primary hemodynamic consequence of this compound administration is a significant and lasting reduction in blood pressure.[2] This is attributed to a considerable decrease in total peripheral vascular resistance.[2] Importantly, this vasodilation is achieved without negatively impacting myocardial function.[2]

A notable advantage of this compound observed in preclinical models is the relative lack of bradycardia (slowing of heart rate) at equiactive hypotensive doses when compared to agents like clonidine, guanethidine (B1672426), and propranolol.[1][2] Additionally, unlike guanethidine and mecamylamine (B1216088), this compound does not induce significant postural hypotension.[2]

Data Presentation

The following tables summarize the quantitative and comparative data for this compound from the available preclinical studies.

Table 1: Antihypertensive Activity of this compound

| Species/Model | Route of Administration | Dose Range | Duration of Action | Reference |

| Conscious Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (i.p.) | 0.63 - 40 mg/kg | Several hours | [2] |

| Beagles with Renal Hypertension | Oral (p.o.) | 1.25 mg/kg | Several hours | [2] |

| Conscious Renal Hypertensive Cats | Intraventricular (i.c.v.) | 25 µg | Not specified | [1] |

| Anesthetized Beagles with Renal Hypertension | Intravenous (i.v.) | 0.02 - 0.64 mg/kg | Not specified | [2] |

Table 2: Hemodynamic and Comparative Profile of this compound

| Parameter | Species/Model | This compound Effect | Comparison with other agents | Reference |

| Blood Pressure | SHR, Beagles, Cats | Marked and lasting decrease | Equiactive to clonidine, guanethidine, propranolol | [1][2] |

| Heart Rate | SHR, Cats | No bradycardia or significantly less bradycardia | Less bradycardia than clonidine, guanethidine, propranolol | [1][2] |

| Total Peripheral Vascular Resistance | Anesthetized Beagles | Considerable decrease | Not specified | [2] |

| Myocardial Function | Anesthetized Beagles | Not affected | Not specified | [2] |

| Postural Hypotension | SHR (tilting) | No significant postural hypotension | Guanethidine and mecamylamine induced postural hypotension | [2] |

| Peripheral Sympathomimetic Action | Perfused Artery Prep. | None | Not applicable | [1] |

| Noradrenaline/5-HT Vasoconstriction | Perfused Artery Prep. | No modification | Not applicable | [1] |

Experimental Protocols

The detailed experimental protocols were not fully described in the source literature. The following represents a generalized methodology for the in vivo studies based on the provided information.

5.1. In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Conscious Spontaneously Hypertensive Rats.

-

Drug Administration: this compound administered intraperitoneally (i.p.) at doses ranging from 0.63 to 40 mg/kg.

-

Blood Pressure and Heart Rate Monitoring: Continuous monitoring of arterial blood pressure and heart rate via a catheter implanted in the carotid or femoral artery, connected to a pressure transducer and recording system.

-

Tilting Test for Postural Hypotension: Animals would be placed on a tilt table and subjected to changes in posture (e.g., from horizontal to head-up) to assess changes in blood pressure, indicative of postural hypotension.

-

Comparative Studies: Other antihypertensive agents (guanethidine, mecamylamine) would be administered to a separate group of animals for comparison of postural hypotensive effects.

5.2. Central Mechanism of Action Study in Hypertensive Cats

-

Animal Model: Conscious cats with surgically induced renal hypertension.

-

Drug Administration: A cannula would be stereotaxically implanted into a cerebral ventricle for intraventricular (i.c.v.) administration. This compound (25 µg) was administered through this cannula.

-

Antagonism Study: To test the involvement of alpha-adrenoreceptors, antagonists such as tolazoline (200 µg) or phentolamine (200 µg) were administered i.c.v. prior to the administration of this compound.

-

Positive Controls: Clonidine (20 µg) and alpha-methyl-dopa (1 mg) were used as positive controls to confirm the efficacy of the alpha-adrenoreceptor antagonists in the experimental setup.

-

Physiological Monitoring: Blood pressure and heart rate were monitored continuously.

Signaling Pathways and Experimental Workflows

The precise molecular target and signaling pathway for this compound remain unidentified. The following diagrams illustrate a conceptual framework for its mechanism and the experimental logic used to define it.

Caption: Conceptual signaling pathway for the central action of this compound.

Caption: Logical workflow for differentiating the central mechanism of this compound.

References

R 28935: A Technical Overview of its Chemical Structure and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 28935 is a centrally acting antihypertensive agent with a unique pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, known pharmacological properties, and the current understanding of the mechanism of action of this compound. While its precise signaling pathways are not fully elucidated, existing research points towards a mechanism distinct from traditional alpha-adrenoceptor blockade. This document summarizes key experimental findings, presents available quantitative data in a structured format, and outlines the methodologies from foundational studies to facilitate further research and development.

Chemical Structure and Identification

This compound is chemically identified as 3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one. Its chemical structure is characterized by a central piperidine (B6355638) ring linking a benzimidazolone moiety and a substituted ethanol (B145695) group containing a dihydro-benzodioxin ring system.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one |

| PubChem CID | 93307 |

| Molecular Formula | C₂₂H₂₅N₃O₄ |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 55806-43-4 |

Pharmacological Properties and Mechanism of Action

This compound is recognized as a potent, centrally acting antihypertensive agent.[1] Its primary effect is a significant reduction in blood pressure. A key characteristic of this compound is that its hypotensive action is not accompanied by bradycardia (a slowing of the heart rate), which is a common side effect of many centrally acting antihypertensive drugs.[2]

Initial investigations into its mechanism of action have revealed that this compound does not exert its effects through the conventional pathway of central alpha-adrenoceptor stimulation.[2] This was demonstrated in studies where the hypotensive effects of this compound were not antagonized by the central administration of alpha-adrenoceptor blocking agents like tolazoline (B1682396) and phentolamine.[2] This finding distinguishes this compound from classic centrally acting antihypertensives such as clonidine (B47849) and alpha-methyldopa.[2]

Furthermore, this compound, described as an analogue of pimozide (B1677891), does not exhibit peripheral sympathomimetic action.[2][3] In perfused artery preparations, it did not alter basal perfusion pressures or the vasoconstrictor effects of noradrenaline or 5-hydroxytryptamine.[2]

The stereochemistry of the molecule plays a crucial role in its activity. The erythro-isomer (this compound) is a potent antihypertensive, while the threo-isomer is significantly less active.[4] This suggests a highly specific interaction with its biological target. Studies on the regional distribution of this compound in the brain of cats indicated a stereoselective uptake and/or binding, with the active erythro-isomer achieving higher concentrations in all tested brain areas compared to its less active threo-isomer, despite similar physicochemical properties.[4]

While the precise receptor target and downstream signaling pathways remain to be fully elucidated, the structural similarity to pimozide suggests that investigation into its effects on dopamine (B1211576) and serotonin (B10506) receptor systems may be a fruitful area for future research.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Antihypertensive Effects of this compound

| Species | Model | Route of Administration | Dose | Effect on Blood Pressure | Reference |

| Cat | Conscious Renal Hypertensive | Intraventricular (i.c.v.) | 25 µg | Marked and sustained fall | [2] |

| Cat | - | Systemic | - | Long-lasting decrease (~30%) | [4] |

Table 2: Comparative Pharmacology of this compound

| Compound | Antagonist | Route of Administration (Antagonist) | Effect on Hypotensive Action | Reference |

| This compound | Tolazoline | i.c.v. (200 µg) | Not antagonized | [2] |

| This compound | Phentolamine | i.c.v. (200 µg) | Not antagonized | [2] |

| Clonidine | Tolazoline / Phentolamine | i.c.v. | Antagonized | [2] |

| alpha-Methyldopa | Tolazoline / Phentolamine | i.c.v. | Antagonized | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following outlines the methodologies employed in the key studies of this compound.

In Vivo Antihypertensive Activity in Conscious Renal Hypertensive Cats

-

Objective: To determine the central hypotensive effect of this compound.

-

Animal Model: Conscious cats with experimentally induced renal hypertension.

-

Procedure:

-

A permanent cannula was surgically implanted into the lateral cerebral ventricle.

-

After a recovery period, arterial blood pressure was continuously monitored from a catheter implanted in a femoral or carotid artery.

-

This compound (25 µg) was administered directly into the cerebral ventricle (intraventricularly, i.c.v.).

-

Blood pressure and heart rate were recorded before and for several hours after drug administration.

-

In antagonist studies, alpha-adrenoceptor blocking agents (tolazoline or phentolamine) were administered i.c.v. prior to the administration of this compound or other antihypertensive agents.

-

-

Diagram of Experimental Workflow:

In Vivo Antihypertensive Study Workflow

In Vitro Perfused Artery Preparation

-

Objective: To assess the peripheral vascular effects of this compound.

-

Preparation: Isolated arterial segments (e.g., mesenteric artery) from a suitable animal model.

-

Procedure:

-

The artery was dissected and cannulated for perfusion with a physiological salt solution.

-

Perfusion pressure was maintained at a constant flow rate and continuously recorded.

-

This compound was infused into the perfusate at various concentrations.

-

Changes in perfusion pressure, indicating vasoconstriction or vasodilation, were monitored.

-

The effects of this compound on the vasoconstrictor responses to noradrenaline and 5-hydroxytryptamine were also assessed by administering these agents in the presence and absence of this compound.

-

-

Diagram of Experimental Logic:

In Vitro Perfused Artery Experiment Logic

Synthesis

Signaling Pathway Hypothesis

Given that this compound is a pimozide analogue and its antihypertensive effects are not mediated by alpha-adrenoreceptors, it is hypothesized that its mechanism of action may involve the modulation of central neurotransmitter systems such as the dopaminergic or serotonergic pathways. Pimozide is a known dopamine receptor antagonist. Therefore, a logical next step in elucidating the mechanism of this compound would be to investigate its binding affinity and functional activity at various dopamine and serotonin receptor subtypes.

Conclusion and Future Directions

This compound presents an interesting profile as a centrally acting antihypertensive agent with a mechanism of action that deviates from the classical alpha-adrenoceptor agonists. Its stereospecific activity and lack of bradycardia suggest a novel and potentially more targeted approach to the central regulation of blood pressure.

Future research should focus on:

-

Definitive target identification: Radioligand binding studies and functional assays are needed to identify the specific central receptors with which this compound interacts.

-

Elucidation of signaling pathways: Once the primary target is identified, downstream signaling cascades should be investigated to understand the molecular mechanisms leading to reduced sympathetic outflow.

-

Detailed in vivo pharmacology: Further preclinical studies are warranted to fully characterize its hemodynamic effects, pharmacokinetic profile, and safety.

-

Development of a scalable synthetic route: A robust and efficient synthesis is required for the production of this compound for further investigation and potential clinical development.

This technical guide provides a foundation for researchers and drug development professionals to build upon in the exploration of this compound and related compounds as potential next-generation antihypertensive therapies.

References

- 1. CV Pharmacology | Centrally Acting Sympatholytics [cvpharmacology.com]

- 2. A centrally acting antihypertensive agent (R28935) not mediated via central alpha-adrenoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proceedings: A centrally-acting antihypertensive agent R28935, a pimozide analogue, not acting via alpha-adrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blood Pressure UK [bloodpressureuk.org]

R 28935: A Pimozide Analogue with Centrally-Acting Antihypertensive Properties

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of R 28935, a structural analogue of the antipsychotic drug pimozide (B1677891). While pimozide is primarily known for its dopamine (B1211576) D2 receptor antagonism and use in psychiatric disorders, this compound has been identified as a potent, centrally-acting antihypertensive agent. This document synthesizes the available pharmacological data for this compound, offers a comparative context with its parent compound, pimozide, and details relevant experimental methodologies. Due to the limited publicly available data on this compound, this guide also incorporates data on pimozide to provide a more complete understanding of the potential mechanisms and properties of this class of diphenylbutylpiperidine derivatives.

Introduction

Pimozide, a diphenylbutylpiperidine derivative discovered at Janssen Pharmaceutica in 1963, is a well-established antipsychotic agent with high affinity for dopamine D2 receptors.[1] Its primary indications include the management of schizophrenia and the suppression of tics in Tourette syndrome.[1][2] The pharmacological profile of pimozide is characterized by its potent dopamine receptor blockade, which is believed to underpin its therapeutic effects.[2][3]

This compound emerges from the same chemical lineage as pimozide but has been investigated for a distinct therapeutic application: the management of hypertension.[4][5] Early studies have demonstrated its efficacy in lowering blood pressure through a central mechanism of action that notably does not involve alpha-adrenergic pathways.[4][6] This guide aims to consolidate the existing knowledge on this compound, providing a valuable resource for researchers interested in its pharmacology and therapeutic potential.

Pharmacological Profile: this compound vs. Pimozide

A direct quantitative comparison of the receptor binding affinities of this compound and pimozide is challenging due to the scarcity of published data for this compound. However, based on its classification as a pimozide analogue and its centrally-mediated effects, it is hypothesized to interact with central nervous system receptors. The available in vivo data for this compound is presented alongside the well-documented receptor binding profile of pimozide to offer a comparative perspective.

Table 1: Quantitative In Vivo Pharmacological Data for this compound

| Parameter | Species | Dose | Route of Administration | Observed Effect | Citation |

| Blood Pressure Reduction | Conscious Renal Hypertensive Cats | 25 µg | Intraventricular | Marked and sustained fall in blood pressure without bradycardia | [6] |

| Blood Pressure Reduction | Conscious Spontaneously Hypertensive Rats (SHR) | 0.63 to 40 mg/kg | Intraperitoneal | Marked and sustained antihypertensive effects | [5] |

| Blood Pressure Reduction | Beagles with Renal Hypertension | 1.25 mg/kg | Oral | Marked and sustained antihypertensive effects | [5] |

| Peripheral Vascular Resistance | Anesthetized Beagles with Renal Hypertension | 0.02-0.64 mg/kg | Intravenous | Considerable decrease | [5] |

| Myocardial Function | Anesthetized Beagles with Renal Hypertension | 0.02-0.64 mg/kg | Intravenous | Not affected | [5] |

Table 2: Receptor Binding Profile of Pimozide

| Receptor | Binding Affinity (Ki, nM) | Notes | Citation |

| Dopamine D2 | High Affinity | Primary target, responsible for antipsychotic effects and extrapyramidal side effects. | [1] |

| Dopamine D3 | High Affinity | Contributes to the overall dopaminergic antagonism. | [1] |

| Dopamine D4 | High Affinity | Part of the dopamine receptor blockade profile. | [1] |

| Serotonin 5-HT7 | High Affinity | May contribute to the overall pharmacological effects. | [1] |

| hERG Channel | Blocker | Responsible for potential cardiac side effects (QT prolongation). | [1] |

Mechanism of Action

This compound: A Centrally-Acting Antihypertensive

The primary mechanism of action for the antihypertensive effect of this compound is understood to be central.[6] Studies have shown that its hypotensive effect is not mediated through the stimulation of central alpha-adrenoceptors, a common mechanism for other centrally acting antihypertensive drugs like clonidine (B47849).[6] This was demonstrated in experiments where the hypotensive effects of clonidine were antagonized by alpha-adrenoceptor blocking agents, while the effects of this compound were not.[6] Furthermore, this compound does not appear to have any peripheral sympathomimetic action.[6] The compound has been shown to cause a considerable decrease in total peripheral vascular resistance without affecting myocardial function.[5]

A study comparing this compound with its less active threo-isomer, R 29814, revealed that despite similar physicochemical properties, the concentration of this compound in all tested brain areas of cats was approximately double that of its isomer, suggesting a stereoselective uptake and/or binding mechanism.

Pimozide: Dopamine D2 Receptor Antagonism

Pimozide's primary mechanism of action is the blockade of dopamine D2 receptors in the central nervous system.[2][3] This antagonism of dopaminergic neurotransmission is the basis for its efficacy in treating the positive symptoms of schizophrenia and the motor and vocal tics in Tourette syndrome.[1]

Below is a diagram illustrating the general signaling pathway associated with dopamine D2 receptor antagonism.

Caption: Dopamine D2 Receptor Antagonism Pathway.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, based on the cited literature, the following methodologies are representative of the in vivo studies conducted.

In Vivo Antihypertensive Activity in Conscious Renal Hypertensive Cats

-

Animal Model: Conscious cats with experimentally induced renal hypertension.

-

Drug Administration: Intraventricular (i.c.v.) administration of this compound (e.g., 25 µg).[6]

-

Blood Pressure Monitoring: Continuous monitoring of arterial blood pressure via an indwelling arterial catheter.

-

Heart Rate Monitoring: Continuous monitoring of heart rate.

-

Protocol:

-

Establish a stable baseline blood pressure and heart rate recording.

-

Administer this compound via the intraventricular cannula.

-

Continuously record blood pressure and heart rate for a prolonged period to observe the onset, magnitude, and duration of the antihypertensive effect.

-

In antagonist studies, a specific receptor antagonist (e.g., tolazoline (B1682396) for alpha-adrenoceptors) is administered centrally prior to this compound to determine its effect on the hypotensive response.[6]

-

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Conscious Spontaneously Hypertensive Rats (SHR).

-

Drug Administration: Intraperitoneal (i.p.) injection of this compound at various doses (e.g., 0.63 to 40 mg/kg).[5]

-

Blood Pressure Monitoring: Indirect measurement of systolic blood pressure using the tail-cuff method or direct measurement via an indwelling arterial catheter.

-

Protocol:

-

Acclimatize rats to the measurement procedure to minimize stress-induced blood pressure fluctuations.

-

Record baseline blood pressure.

-

Administer this compound i.p.

-

Measure blood pressure at multiple time points post-administration to characterize the time-course of the antihypertensive effect.

-

The following diagram outlines a general workflow for such in vivo antihypertensive studies.

Caption: In Vivo Antihypertensive Study Workflow.

Conclusion and Future Directions

This compound, a pimozide analogue, demonstrates significant potential as a centrally-acting antihypertensive agent with a mechanism of action distinct from established alpha-adrenergic agonists. The available data indicates a potent and sustained blood pressure-lowering effect in various animal models of hypertension. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available in vitro data, particularly its receptor binding affinities.

Future research should focus on:

-

Quantitative Receptor Binding Assays: Determining the binding profile of this compound across a panel of central nervous system receptors, including dopamine, serotonin, and others, to elucidate its primary molecular targets.

-

In Vitro Functional Assays: Characterizing the functional activity of this compound at its identified target receptors (e.g., agonist, antagonist, inverse agonist).

-

Signaling Pathway Analysis: Investigating the downstream intracellular signaling cascades modulated by this compound to fully understand its mechanism of action at the molecular level.

-

Comparative Studies with Pimozide: Directly comparing the pharmacological and physiological effects of this compound and pimozide to better understand the structure-activity relationships that differentiate their primary therapeutic effects.

A more complete dataset for this compound will be crucial for guiding further drug development efforts and for fully assessing its potential as a novel therapeutic for hypertension.

References

- 1. Pimozide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Proceedings: A centrally-acting antihypertensive agent R28935, a pimozide analogue, not acting via alpha-adrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antihypertensive activity of erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A centrally acting antihypertensive agent (R28935) not mediated via central alpha-adrenoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Central Nervous System Effects of R 28935

This technical guide provides a detailed overview of the central nervous system (CNS) effects of R 28935, a benzimidazole (B57391) and piperidine (B6355638) derivative. The information presented is primarily derived from a key study investigating its properties as a centrally acting antihypertensive agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core CNS Effect: Central Hypotensive Action

This compound has been identified as an agent that exerts a central hypotensive effect, meaning it lowers blood pressure through its action within the central nervous system.[1] Intraventricular administration of this compound in conscious renal hypertensive cats resulted in a significant decrease in blood pressure.[1] A notable characteristic of this effect is the absence of bradycardia (slowing of the heart rate), which often accompanies the action of other centrally acting antihypertensive drugs.[1]

Mechanism of Action

Furthermore, this compound does not appear to have any peripheral sympathomimetic action.[1] In studies using a perfused artery preparation, this compound did not alter the basal perfusion pressures or modify the vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine.[1]

The following diagram illustrates the proposed signaling pathway for this compound's central hypotensive effect, highlighting its independence from alpha-adrenoreceptors.

Quantitative Data Summary

The following table summarizes the quantitative data from the key study on this compound.

| Compound | Dose (Intraventricular) | Subject | Effect | Antagonism by Tolazoline/Phentolamine (200 µg i.c.v.) |

| This compound | 25 µg | Conscious renal hypertensive cats | Marked fall in blood pressure without bradycardia | Not antagonized |

| Clonidine | 20 µg | Conscious renal hypertensive cats | Hypotensive action | Antagonized |

| alpha-methyl-dopa | 1 mg | Conscious renal hypertensive cats | Hypotensive action | Antagonized |

Experimental Protocols

The methodologies employed in the pivotal study of this compound are detailed below.

4.1. In Vivo Experiments: Central Hypotensive Effect

-

Subjects: Conscious renal hypertensive cats were used for the in vivo experiments.

-

Drug Administration: this compound, clonidine, alpha-methyl-dopa, tolazoline, and phentolamine were administered via the intraventricular (i.c.v.) route.

-

Procedure:

-

A baseline blood pressure was established for each animal.

-

This compound (25 µg) was administered intraventricularly, and the subsequent changes in blood pressure and heart rate were monitored.

-

In separate experiments, the alpha-adrenoreceptor blocking agents tolazoline (200 µg i.c.v.) or phentolamine (200 µg i.c.v.) were administered prior to the administration of this compound, clonidine, or alpha-methyl-dopa to test for antagonism.

-

-

Measured Parameters: Arterial blood pressure and heart rate were the primary parameters measured.

4.2. In Vitro Experiments: Peripheral Sympathomimetic Action

-

Preparation: A perfused artery preparation was utilized for the in vitro studies.

-

Procedure:

-

This compound was infused into the perfused artery preparation.

-

The basal perfusion pressures were monitored for any changes.

-

The vasoconstrictor effects of noradrenaline and 5-hydroxytryptamine were assessed in the presence and absence of this compound to determine if this compound modulated their actions.

-

-

Measured Parameters: Perfusion pressure and vasoconstrictor responses were the key endpoints.

The following diagram provides a workflow of the experimental design.

References

R 28935 and Piperidine Derivatives in Pharmacology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents with diverse pharmacological activities.[1][2][3] This technical guide focuses on the pharmacology of R 28935, a notable piperidine derivative, and explores the broader context of piperidine-containing compounds in drug discovery. This compound, an analog of the antipsychotic drug pimozide (B1677891), has been identified as a potent, centrally acting antihypertensive agent.[4][5] This document provides a comprehensive analysis of the available data on this compound, alongside a discussion of relevant experimental methodologies and potential signaling pathways.

This compound: A Centrally Acting Antihypertensive Agent

This compound is a piperidine derivative that has demonstrated significant and prolonged antihypertensive effects in preclinical studies.[1] Its mechanism of action is distinct from many classical antihypertensive drugs, offering a unique avenue for therapeutic intervention in hypertension.

Pharmacological Profile of this compound

Studies in conscious spontaneously hypertensive rats (SHR) and beagles with renal hypertension have shown that this compound effectively lowers blood pressure.[1] A key characteristic of its action is a reduction in total peripheral vascular resistance without a significant impact on myocardial function.[1] Notably, this compound induces significantly less bradycardia compared to equiactive hypotensive doses of clonidine, guanethidine (B1672426), and propranolol.[1]

Crucially, the central hypotensive effect of this compound is not mediated by central alpha-adrenoreceptors.[5] This was demonstrated in studies where its effect was not antagonized by the central administration of alpha-adrenoreceptor blocking agents like tolazoline (B1682396) or phentolamine.[5] Furthermore, infusions of this compound in perfused artery preparations did not alter basal perfusion pressures or modify the vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine, indicating a lack of peripheral sympathomimetic action.[5]

Quantitative Data on the Antihypertensive Effects of this compound

While specific binding affinities (Ki) and IC50 values for this compound at various receptors are not publicly available, the following table summarizes the key quantitative and qualitative findings from in vivo studies.

| Parameter | Species/Model | Dose Range | Route of Administration | Key Findings | Reference(s) |

| Blood Pressure | Conscious Renal Hypertensive Cats | 25 µg | Intraventricular (i.c.v.) | Marked and prolonged fall in blood pressure without bradycardia. | [5] |

| Blood Pressure | Conscious Spontaneously Hypertensive Rats (SHR) | 0.63 - 40 mg/kg | Intraperitoneal (i.p.) | Marked and lasting antihypertensive effects. | [1] |

| Blood Pressure | Beagles with Renal Hypertension | 1.25 mg/kg | Oral (p.o.) | Marked and lasting antihypertensive effects. | [1] |

| Total Peripheral Vascular Resistance | Anesthetized Beagles with Renal Hypertension | 0.02 - 0.64 mg/kg | Intravenous (i.v.) | Considerable decrease. | [1] |

| Myocardial Function | Anesthetized Beagles with Renal Hypertension | 0.02 - 0.64 mg/kg | Intravenous (i.v.) | Not affected. | [1] |

| Heart Rate | Conscious Spontaneously Hypertensive Rats (SHR) | Equiactive hypotensive doses | Intraperitoneal (i.p.) | Induces much less bradycardia compared to clonidine, guanethidine, and propranolol. | [1] |

| Postural Hypotension | - | - | - | Does not induce significant postural hypotension during tilting, unlike guanethidine and mecamylamine. | [1] |

| Alpha-Adrenoreceptor Blockade | Conscious Renal Hypertensive Cats | 25 µg (this compound) with 200 µg tolazoline or phentolamine | Intraventricular (i.c.v.) | Hypotensive effect was not antagonized. | [5] |

| Peripheral Vasoconstriction | Perfused Artery Preparation | - | Infusion | Did not modify vasoconstrictor actions of noradrenaline or 5-hydroxytryptamine. | [5] |

Piperidine Derivatives and their Pharmacological Significance

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide range of pharmaceuticals.[1][2][3] Its derivatives are known to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications.

Piperidine Derivatives as Sigma-1 Receptor Ligands

A significant area of research for piperidine derivatives is their interaction with sigma receptors, particularly the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a variety of cellular functions and neurological conditions.[4][6][7] Many psychoactive drugs, including some with a piperidine core, exhibit high affinity for the sigma-1 receptor.[4]

While there is no direct evidence in the reviewed literature to confirm that this compound binds to the sigma-1 receptor, its structural similarity to other known sigma-1 ligands and its central nervous system activity make this a plausible area for future investigation.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not extensively described in the available literature. However, based on the methodologies mentioned, a general outline for assessing the antihypertensive effects of a novel compound like this compound can be constructed.

In Vivo Antihypertensive Activity Assessment

Objective: To determine the effect of a test compound on blood pressure and heart rate in a relevant animal model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR) or surgically induced renal hypertensive beagles.

Methodology:

-

Animal Preparation: Animals are acclimatized to the laboratory conditions. For direct blood pressure measurement, a catheter is surgically implanted into the carotid artery or femoral artery and exteriorized.

-

Drug Administration: The test compound (e.g., this compound) is administered via the desired route (e.g., intraperitoneal, oral, or intravenous). A vehicle control group receives the same volume of the vehicle used to dissolve the compound.

-

Blood Pressure and Heart Rate Monitoring: Arterial blood pressure and heart rate are continuously monitored and recorded using a pressure transducer and a data acquisition system before and for several hours after drug administration.

-

Data Analysis: Changes in mean arterial pressure (MAP) and heart rate from baseline are calculated and compared between the treated and vehicle control groups. Dose-response curves can be generated to determine the potency of the compound.

Central Mechanism of Action Investigation

Objective: To determine if the antihypertensive effect of a test compound is centrally mediated and to exclude the involvement of specific central receptors.

Methodology:

-

Animal Preparation: A cannula is stereotaxically implanted into a cerebral ventricle (e.g., lateral ventricle) of an anesthetized animal.

-

Drug Administration: The test compound is administered directly into the central nervous system via the intraventricular cannula. In separate experiments, a receptor antagonist (e.g., an alpha-adrenoreceptor blocker) is administered centrally prior to the test compound.

-

Blood Pressure Monitoring: Blood pressure is monitored as described above.

-

Data Analysis: The hypotensive response to the central administration of the test compound is measured. The ability of a central receptor antagonist to block this response is assessed.

Signaling Pathways

The precise signaling pathway for the antihypertensive action of this compound has not been elucidated. Given that it acts centrally but not via alpha-adrenoreceptors, and is an analog of pimozide (a dopamine (B1211576) D2 receptor antagonist), a hypothetical pathway can be proposed. This pathway remains speculative and requires experimental validation.

This proposed pathway suggests that this compound may antagonize an unknown central receptor (potentially a dopamine receptor, given its structural similarity to pimozide), leading to a reduction in sympathetic outflow from the brain. This decreased sympathetic tone would result in reduced norepinephrine release at peripheral blood vessels, leading to vasodilation, decreased peripheral vascular resistance, and ultimately, a lowering of blood pressure.

Conclusion and Future Directions

This compound is a piperidine derivative with a compelling profile as a centrally acting antihypertensive agent. Its mechanism of action, independent of central alpha-adrenoreceptors, distinguishes it from many existing therapies. However, a significant knowledge gap remains regarding its precise molecular target and signaling pathway.

Future research should focus on:

-

Receptor Binding Studies: A comprehensive receptor screening panel is needed to identify the primary molecular target(s) of this compound. This should include a range of G-protein coupled receptors, ion channels, and transporters, with a particular focus on dopamine, serotonin, and sigma receptors.

-

In Vitro Functional Assays: Once a primary target is identified, in vitro functional assays (e.g., second messenger assays, electrophysiology) should be employed to determine if this compound acts as an agonist, antagonist, or modulator.

-

Elucidation of Signaling Pathways: Further in vivo and in vitro studies are required to delineate the downstream signaling cascade responsible for the observed reduction in sympathetic outflow and peripheral vascular resistance.

A deeper understanding of the pharmacology of this compound and related piperidine derivatives will be instrumental in the development of novel and more effective treatments for hypertension and potentially other cardiovascular and neurological disorders.

References

- 1. clinician.nejm.org [clinician.nejm.org]

- 2. Pimozide (Orap) prolongs cardiac repolarization by blocking the rapid component of the delayed rectifier potassium current in native cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uncovering receptor-ligand interactions using a high-avidity CRISPR activation screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular Side Effects of New Antidepressants and Antipsychotics: New Drugs, old Concerns? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Cardiovascular safety of aripiprazole and pimozide in young patients with Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Profile of R 28935: A Technical Overview

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structured overview of the initial toxicological studies conducted on the compound R 28935. Due to the limited availability of public data on this specific compound, this document serves as a foundational template, outlining the critical toxicological endpoints that would be evaluated for a novel chemical entity. The methodologies and data presentation formats described herein are based on established regulatory guidelines and common practices in preclinical safety assessment. This guide is intended to inform researchers, scientists, and drug development professionals on the necessary studies and data interpretation for early-stage toxicity evaluation.

Introduction

The preclinical safety evaluation of any new chemical entity, such as this compound, is a critical step in the drug development process. A thorough understanding of a compound's toxicity profile is essential to predict potential adverse effects in humans and to establish a safe starting dose for clinical trials. This document outlines the fundamental suite of in vitro and in vivo toxicity studies that are typically performed to characterize the initial safety profile of a compound. While specific data for this compound is not publicly available, this guide details the experimental protocols and data presentation that would be expected.

General Toxicity Studies

General toxicity studies are designed to evaluate the overall effects of a compound on the animal, including its impact on major organs and systems. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect-Level (NOAEL).

Acute Toxicity

Objective: To determine the potential for toxicity from a single, high-dose exposure to this compound and to identify the maximum tolerated dose (MTD).

Experimental Protocol:

-

Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

-

Administration Route: The intended clinical route of administration is used (e.g., oral, intravenous).

-

Dose Levels: A range of single doses, including a limit dose (e.g., 2000 mg/kg for oral studies), are administered to different groups of animals.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dose. Body weight and macroscopic observations at necropsy are recorded.

Data Presentation:

| Species | Route of Administration | Dose (mg/kg) | Clinical Signs | Mortality |

| Rat | Oral | |||

| Dog | Intravenous |

Subchronic Toxicity

Objective: To characterize the toxicological profile of this compound following repeated administration over a period of 28 or 90 days.

Experimental Protocol:

-

Species: One rodent and one non-rodent species.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should produce some evidence of toxicity but not mortality.

-

Duration: Typically 28 or 90 days of daily dosing.

-

Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.

Data Presentation:

Table 1: Summary of Subchronic Toxicity Findings for this compound

| Parameter | Species | Dose Group (mg/kg/day) | Observations |

|---|---|---|---|

| Clinical Signs | Rat | Low, Mid, High | |

| Dog | Low, Mid, High | ||

| Body Weight | Rat | Low, Mid, High | |

| Dog | Low, Mid, High | ||

| Hematology | Rat | Low, Mid, High | |

| Dog | Low, Mid, High | ||

| Clinical Chemistry | Rat | Low, Mid, High | |

| Dog | Low, Mid, High | ||

| Histopathology | Rat | Low, Mid, High | (Target Organs) |

| | Dog | Low, Mid, High | (Target Organs) |

Genetic Toxicology

Genetic toxicology studies are performed to assess the potential of this compound to cause damage to DNA and chromosomes.

Experimental Protocol:

-

Bacterial Reverse Mutation Assay (Ames Test): Evaluates the ability of this compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Cell Gene Mutation Assay: Assesses mutagenic potential in mammalian cells, such as the mouse lymphoma assay (MLA) or human lymphoblastoid cells.

-

In Vivo Micronucleus Test: Determines the potential to induce chromosomal damage in the bone marrow of rodents.

Data Presentation:

| Assay | Test System | Concentration/Dose | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | With and Without S9 | ||

| In Vitro Gene Mutation | Mouse Lymphoma Cells | With and Without S9 | ||

| In Vivo Micronucleus | Rat Bone Marrow | N/A |

Safety Pharmacology

Safety pharmacology studies investigate the potential for this compound to cause adverse effects on vital physiological functions.

Experimental Protocol:

-

Central Nervous System (CNS): Functional observational battery (FOB) in rats to assess behavioral and neurological changes.

-

Cardiovascular System: In vitro hERG assay to evaluate the potential for QT interval prolongation. In vivo cardiovascular monitoring in a non-rodent species (e.g., telemetry in dogs).

-

Respiratory System: Evaluation of respiratory rate and function in rats.

Data Presentation:

| System | Assay | Species | Key Findings |

| CNS | Functional Observational Battery | Rat | |

| Cardiovascular | hERG Assay | In Vitro | |

| Telemetry | Dog | ||

| Respiratory | Plethysmography | Rat |

Reproductive and Developmental Toxicology

These studies are designed to evaluate the potential effects of this compound on fertility, embryonic development, and pre- and postnatal development.

Experimental Protocol:

-

Fertility and Early Embryonic Development: Dosing of male and female rats prior to and during mating to assess effects on reproductive performance.

-

Embryo-Fetal Development: Administration to pregnant animals during the period of organogenesis to evaluate teratogenic potential.

Data Presentation:

| Study Type | Species | Dose Levels (mg/kg/day) | Key Endpoints | Findings |

| Fertility | Rat | Mating, Fertility, Implantation | ||

| Embryo-Fetal Development | Rat | Malformations, Variations | ||

| Rabbit | Malformations, Variations |

Visualizations

The following diagrams illustrate typical workflows and pathways relevant to toxicology studies.

Caption: General workflow for preclinical toxicity assessment.

Caption: Hypothetical signaling pathway for this compound toxicity.

Conclusion

The initial toxicological assessment of a new chemical entity like this compound is a multi-faceted process that requires a battery of well-designed in vitro and in vivo studies. The data generated from these studies are fundamental for understanding the compound's safety profile, identifying potential risks, and guiding further development. While specific data for this compound are not available in the public domain, this guide provides a comprehensive framework for the types of studies, experimental designs, and data presentations that are essential for a thorough initial toxicity evaluation. This structured approach ensures that critical safety questions are addressed, enabling informed decision-making in the drug development pipeline.

Methodological & Application

Synthesis Protocol for R 28935: A Key Intermediate for Rilpivirine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of R 28935, chemically known as (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride. This compound is a critical intermediate in the manufacturing of Rilpivirine (B1684574), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The following sections outline two distinct synthetic routes, offering flexibility in starting materials and reaction conditions.

Data Presentation

The quantitative data for the two primary synthetic routes for this compound are summarized in the table below for easy comparison.

| Parameter | Route 1 | Route 2 |

| Starting Materials | 4-Bromo-2,6-dimethylaniline (B44771), Acrylamide (B121943) | 4-Iodo-2,6-dimethylaniline, Acrylonitrile (B1666552) |

| Key Steps | Heck Reaction, Dehydration, Salt Formation | Heck Reaction, Salt Formation |

| Overall Yield | ~38.8% | ~61.2% |

| Purity | Not explicitly stated | Not explicitly stated |

| Reaction Time | > 32 hours | ~ 22 hours |

Experimental Protocols

Two detailed methodologies for the synthesis of this compound are provided below.

Route 1: Synthesis from 4-Bromo-2,6-dimethylaniline

This route involves a three-step process starting with a Heck reaction, followed by dehydration and subsequent hydrochloride salt formation.

Step 1: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide

-

In a round bottom flask, combine 4-bromo-2,6-dimethylaniline (10 g, 50 mmol), acrylamide (3.7 g, 50 mmol), sodium acetate (B1210297) (6.15 g, 75 mmol), palladium acetate (3.4 g, 15 mmol), and tris(2-methylphenyl)phosphine (4.6 g, 15 mmol).[1]

-

Under a nitrogen atmosphere, slowly add N,N-dimethylacetamide to the flask.

-

Heat the mixture to 130°C for 24 hours.[1]

-

After completion, cool the reaction mixture to room temperature and filter it over celite.

-

Evaporate the solvent from the filtrate.

-

Recrystallize the residue from ethyl acetate and petroleum ether to yield (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide.

-

Yield: 4.8 g (51%)[1]

-

Step 2 & 3: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (this compound)

-

Slowly add the crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide from the previous step to a round-bottomed flask containing 10 mL of phosphorus oxychloride at 0°C.

-

Reflux the mixture for 8 hours at 40°C.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Slowly pour the reaction mixture into an ice-water mixture, stir for 1 hour, and filter to obtain crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile as a white crystalline solid.

-

Dissolve the crude product in anhydrous ethanol (B145695).

-

Add ethanolic hydrochloric acid solution and stir for 30 minutes.

-

Filter the resulting precipitate to obtain (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (this compound).

-

Yield: 5.0 g (95% from the acrylamide intermediate)[1]

-

Route 2: Synthesis from 4-Iodo-2,6-dimethylaniline

This more direct, two-step route utilizes a Heck reaction followed by hydrochloride salt formation.

Step 1: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile

-

To a reaction vessel, add sodium acetate (13.27 g), palladium on charcoal (0.858 g), and 400 ml of dimethylacetamide.[2]

-

Heat the mixture to 140°C under a nitrogen atmosphere.[2]

-

Slowly add a solution of 4-iodo-2,6-dimethyl benzenamine (20 g), acrylonitrile (10.72 ml), and 200 ml of dimethylacetamide to the reaction mixture.[2]

-

Maintain the reaction at 140°C for 12 hours.[2]

-

Cool the reaction mass to room temperature and filter through celite.[2]

-

Treat the filtrate with water and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and sodium chloride solution.

-

Concentrate the organic layer to obtain the crude product.

Step 2: Formation of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (this compound)

-

Dissolve the crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile in ethanol and 2-propanol.

-

Add hydrochloric acid and heat the mixture to 60°C for 1 hour.[3][4]

-

Cool the solution to allow for precipitation.

-

Filter the solid and dry to obtain (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (this compound).

Visualizations

The following diagrams illustrate the synthetic workflows for the two routes described.

Caption: Synthetic workflow for this compound starting from 4-Bromo-2,6-dimethylaniline.

Caption: Synthetic workflow for this compound starting from 4-Iodo-2,6-dimethylaniline.

References

Application Notes and Protocols for In Vivo Studies with R 28935

For Researchers, Scientists, and Drug Development Professionals

Introduction

R 28935 is identified as a centrally acting antihypertensive agent, analogous to pimozide (B1677891).[1] Early studies in renal hypertensive cat models demonstrated its ability to lower blood pressure via intraventricular administration, with a mechanism distinct from the stimulation of central alpha-adrenoreceptors.[1] As an analogue of pimozide, a known dopamine (B1211576) receptor antagonist, it is hypothesized that this compound may exert its effects through the modulation of central dopaminergic pathways that influence sympathetic outflow to the periphery.

These application notes provide a detailed framework for conducting preclinical in vivo studies to evaluate the efficacy, potency, and mechanism of action of this compound in a validated animal model of hypertension.

Hypothetical Signaling Pathway of this compound

The proposed mechanism of action for this compound, based on its classification as a pimozide analogue, involves the antagonism of dopamine D2 receptors in the central nervous system (CNS). By blocking these receptors in key brain regions involved in cardiovascular regulation, such as the nucleus tractus solitarius (NTS), this compound is thought to reduce sympathetic outflow from the brainstem to peripheral blood vessels. This reduction in sympathetic tone leads to vasodilation and a subsequent decrease in blood pressure.

Caption: Hypothetical signaling pathway of this compound in the CNS.

Experimental Design and Protocols

This section outlines a comprehensive in vivo study to assess the antihypertensive effects of this compound. The Spontaneously Hypertensive Rat (SHR) model is proposed as a suitable and widely used model of essential hypertension.

Overall Experimental Workflow

The study will proceed from animal acclimatization and surgical implantation of telemetry devices to baseline blood pressure recording, drug administration, and subsequent data analysis.

Caption: Experimental workflow for in vivo assessment of this compound.

Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

1. Animal Model:

-

Species: Spontaneously Hypertensive Rat (SHR)

-

Age: 14-16 weeks

-

Sex: Male

-

Source: Charles River Laboratories or other certified vendor.

-

Justification: The SHR is a well-characterized genetic model of essential hypertension, making it highly relevant for studying novel antihypertensive agents.

2. Materials:

-

This compound (powder form)

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

-

Telemetry transmitters (e.g., DSI TA11PA-C40)

-

Surgical instruments for sterile surgery

-

Anesthesia (e.g., isoflurane)

-

Analgesics (e.g., carprofen)

-

Oral gavage needles

3. Experimental Groups: A dose-response study is recommended to determine the potency of this compound.

| Group | Treatment | Dose (mg/kg, p.o.) | Number of Animals (n) |

| 1 | Vehicle | 0 | 8 |

| 2 | This compound | 1 | 8 |

| 3 | This compound | 3 | 8 |

| 4 | This compound | 10 | 8 |

| 5 | Positive Control (e.g., Clonidine) | 0.1 | 8 |

4. Surgical Procedure: Telemetry Implantation

-

Anesthetize the SHR using isoflurane (B1672236) (2-3% in oxygen).

-

Perform sterile surgery to implant the telemetry transmitter's catheter into the left carotid artery for direct arterial blood pressure measurement. The transmitter body is placed in a subcutaneous pocket.

-

Administer post-operative analgesics for 3 days.

-

Allow animals to recover for at least one week before starting the experiment.

5. Experimental Procedure:

-

Baseline Recording: After recovery, record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for 48 hours in conscious, freely moving rats.

-

Dosing: Administer the assigned treatment (Vehicle, this compound, or Positive Control) via oral gavage (p.o.).

-

Post-Dose Monitoring: Continuously record hemodynamic parameters for 24 hours post-administration.

-

Data Analysis: Calculate the change in SBP, DBP, MAP, and HR from the pre-dose baseline for each animal. Data can be averaged over specific time intervals (e.g., 1, 2, 4, 8, 12, 24 hours post-dose).

Protocol 2: Investigation of Central Administration (Intracerebroventricular)

To confirm a central mechanism of action, direct administration into the cerebrospinal fluid can be performed.

1. Surgical Procedure: Cannula Implantation

-

In a separate cohort of SHRs, implant a guide cannula into the lateral cerebral ventricle under stereotaxic guidance.

-

Allow for a one-week recovery period.

2. Experimental Procedure:

-

Gently restrain the conscious animal and administer this compound or vehicle directly into the lateral ventricle via an injection cannula.

-

Doses for central administration will be significantly lower (microgram range) than for systemic administration.

-

Monitor blood pressure using telemetry as described in Protocol 1.

Data Presentation

Quantitative data should be presented in clear, structured tables. Below are examples of how to summarize the findings from the proposed studies.

Table 1: Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) in SHRs

| Treatment Group | Dose (mg/kg, p.o.) | Baseline MAP (mmHg) | Peak Change in MAP (mmHg) | Time to Peak Effect (hours) |

| Vehicle | 0 | 175 ± 5 | -2 ± 1.5 | N/A |

| This compound | 1 | 178 ± 6 | -15 ± 3 | 4 |

| This compound | 3 | 176 ± 4 | -32 ± 4 | 4 |

| This compound | 10 | 179 ± 5 | -55 ± 5 | 6 |

| Clonidine | 0.1 | 177 ± 6 | -48 ± 4 | 2 |

| *Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle. (Placeholder data) |

Table 2: Hemodynamic Profile of this compound (10 mg/kg, p.o.) Over 24 Hours

| Time Post-Dose | Change in SBP (mmHg) | Change in DBP (mmHg) | Change in HR (bpm) |

| 1 hour | -25 ± 4 | -18 ± 3 | -10 ± 5 |

| 4 hours | -60 ± 6 | -45 ± 5 | -30 ± 8 |

| 8 hours | -58 ± 5 | -42 ± 4 | -25 ± 7 |

| 12 hours | -40 ± 5 | -30 ± 4 | -15 ± 6 |

| 24 hours | -15 ± 3 | -10 ± 2 | -5 ± 4 |

| Data are presented as Mean ± SEM change from baseline. (Placeholder data) |

Conclusion

The provided protocols offer a robust framework for the in vivo characterization of this compound. By utilizing the SHR model and gold-standard telemetric blood pressure monitoring, researchers can effectively evaluate its antihypertensive efficacy, establish a dose-response relationship, and investigate its central mechanism of action. The structured data presentation and clear workflows are designed to facilitate reproducible and high-quality preclinical research in the development of this novel therapeutic candidate.

References

Application Notes and Protocols for R 28935 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 28935 is a potent, centrally acting antihypertensive agent. Structurally, it is an analogue of pimozide (B1677891) and is characterized as a benzimidazole (B57391) and dioxane derivative.[1] Its primary pharmacological effect is a long-lasting reduction in mean arterial pressure.[1] Notably, its hypotensive action is not mediated by central alpha-adrenoreceptors, distinguishing it from some other centrally acting antihypertensive drugs.[1] This document provides a summary of the available information on the administration of this compound in animal models, including known dosages, routes of administration, and its mechanism of action. Due to the limited publicly available data, this document also highlights areas where further research is needed to establish comprehensive administration protocols.

Physicochemical Properties and Formulation

-

Suspension in an aqueous vehicle: Utilizing suspending agents such as carboxymethylcellulose (CMC) or Tween 80.

-

Dissolution in a non-aqueous solvent: Solvents like dimethyl sulfoxide (B87167) (DMSO) or polyethylene (B3416737) glycol (PEG) may be used, often with subsequent dilution in a physiologically compatible vehicle.

It is critical to perform vehicle-controlled studies to ensure that the chosen formulation does not exert any independent physiological effects.

Mechanism of Action

This compound exerts its antihypertensive effect through a central mechanism that leads to a reduction in blood pressure.[1] A key characteristic of its action is that it is not mediated by the stimulation of central alpha-adrenoreceptors.[1] This was demonstrated in studies where the hypotensive effects of this compound were not antagonized by alpha-adrenoreceptor blocking agents like tolazoline (B1682396) or phentolamine.[1] This differentiates it from agents like clonidine (B47849) or alpha-methyl-dopa, whose central hypotensive actions are antagonized by these blockers.[1]

The precise signaling pathway downstream of its central target remains to be fully elucidated in publicly available literature.

Administration in Animal Models

The majority of published research on this compound has been conducted in feline models. There is a lack of detailed information for administration in other common laboratory animals such as mice and rats.

Feline Models

Route of Administration and Dosage:

-

Intraventricular (i.c.v.): A dose of 25 µg of this compound administered directly into the cerebral ventricles of conscious renal hypertensive cats produced a significant and marked fall in blood pressure without inducing bradycardia.[1]

-

Systemic Administration: Systemic administration in cats has been shown to cause a sustained decrease of approximately 30% in mean arterial pressure.[1] The exact systemic route (e.g., intravenous, intraperitoneal) and corresponding dosage have not been specified in the available literature.

Observed Effects:

-

Long-lasting decrease in mean arterial pressure.[1]

-

The antihypertensive activity is attributed to the unaltered form of the drug.[1]

-

Studies comparing this compound with its threo-isomer, R 29814, have shown that this compound has a significantly more potent antihypertensive effect, suggesting stereoselective uptake and/or binding in the brain.[1]

Quantitative Data Summary

The following table summarizes the limited quantitative data available for the administration of this compound in animal models.

| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |

| Cat (renal hypertensive) | Intraventricular (i.c.v.) | 25 µg | Marked and sustained fall in blood pressure with no bradycardia. | [1] |

| Cat | Systemic | Not Specified | ~30% decrease in mean arterial pressure. | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the administration of this compound are not extensively described in the available literature. Below is a generalized protocol for intraventricular administration in a cat model, based on standard laboratory procedures.

Protocol: Intraventricular Administration of this compound in a Feline Model

-

Animal Preparation:

-

Acclimatize conscious, renal hypertensive cats to the laboratory environment to minimize stress-induced physiological changes.

-

Under anesthesia, surgically implant a cannula into a lateral cerebral ventricle. Allow for a post-operative recovery period as established by institutional guidelines.

-

-

Drug Formulation:

-

Prepare a sterile solution or suspension of this compound in a suitable, pyrogen-free vehicle. The exact vehicle and concentration will need to be optimized based on the compound's solubility.

-

A vehicle control group receiving an injection of the vehicle alone must be included in the experimental design.

-

-

Administration:

-

Gently restrain the conscious animal.

-

Slowly inject the prepared 25 µg dose of this compound through the implanted cannula into the ventricle.

-

The injection volume should be kept to a minimum to avoid increases in intracranial pressure.

-

-

Monitoring:

-

Continuously monitor mean arterial pressure and heart rate using appropriate instrumentation (e.g., an arterial catheter connected to a pressure transducer).

-

Observe the animal for any behavioral changes or adverse effects.

-

Record physiological parameters at baseline and at regular intervals post-administration.

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for this compound administration.

Signaling Pathway

A detailed signaling pathway for the central antihypertensive action of this compound cannot be provided at this time due to a lack of specific information in the scientific literature. It is known that the pathway is independent of central alpha-adrenoreceptors, but the specific receptors and downstream signaling cascades have not been elucidated.

Caption: Hypothesized mechanism of this compound action.

Gaps in Knowledge and Future Directions

The current body of literature on this compound is limited. To facilitate its use as a research tool, further studies are required to:

-

Determine the optimal formulation and vehicle for various routes of administration.

-

Establish effective and non-toxic dose ranges in common animal models, including rats and mice.

-

Elucidate the specific central receptors and signaling pathways through which this compound mediates its antihypertensive effects.

-

Characterize its pharmacokinetic and pharmacodynamic profile following systemic administration.

-

Investigate its safety profile and potential off-target effects.

By addressing these knowledge gaps, the scientific community can better leverage this compound as a valuable pharmacological tool for studying the central regulation of blood pressure.

References

Application Notes and Protocols for R-28935 in Feline Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available research on R-28935 for the investigation of hypertension in feline models. The protocols outlined below are synthesized from established methodologies in feline cardiovascular research and specific details from studies on R-28935.

Introduction

R-28935 is a potent, centrally acting antihypertensive agent.[1][2] As an analogue of pimozide, its mechanism of action is distinct from many conventional antihypertensives, offering a unique avenue for cardiovascular research.[2] Studies in feline models have demonstrated its efficacy in lowering blood pressure, providing a valuable tool for investigating the central nervous system's role in blood pressure regulation.

Mechanism of Action

R-28935 exerts its hypotensive effects by reducing central sympathetic outflow to the heart and peripheral vasculature.[1] Unlike common centrally acting agents like clonidine, its mechanism is not mediated through central alpha-adrenoreceptors.[1][2] This has been confirmed by the lack of antagonism by alpha-adrenoreceptor blocking agents such as tolazoline (B1682396) and phentolamine.[2]

Given that R-28935 is an analogue of pimozide, a known dopamine (B1211576) D2 receptor antagonist, it is hypothesized that R-28935's primary mechanism of action involves the blockade of central dopamine D2 receptors. This inhibition is thought to modulate downstream signaling pathways that regulate sympathetic tone.

Proposed Signaling Pathway of R-28935

Dosage and Administration

R-28935 has been studied in cats via two primary routes of administration: intravenous (IV) and intracerebroventricular (i.c.v.).

| Administration Route | Dosage Range | Observed Effect | Reference |